molecular formula C17H10Br2O2 B311207 2-Naphthyl 2,5-dibromobenzoate

2-Naphthyl 2,5-dibromobenzoate

Cat. No.: B311207
M. Wt: 406.1 g/mol
InChI Key: OXISFCRRDXAXEQ-UHFFFAOYSA-N
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Description

2-Naphthyl 2,5-dibromobenzoate is an aromatic ester compound characterized by a benzoate core substituted with bromine atoms at the 2- and 5-positions and esterified with a 2-naphthyl group.

Properties

Molecular Formula

C17H10Br2O2

Molecular Weight

406.1 g/mol

IUPAC Name

naphthalen-2-yl 2,5-dibromobenzoate

InChI

InChI=1S/C17H10Br2O2/c18-13-6-8-16(19)15(10-13)17(20)21-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H

InChI Key

OXISFCRRDXAXEQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=C(C=CC(=C3)Br)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at the 2- and 5-positions of the benzoate ring undergo nucleophilic substitution under specific conditions. For example:

  • Hydroxylation : Reaction with aqueous hydroxide ions at 80–100°C replaces bromine with hydroxyl groups. This proceeds via an S<sub>N</sub>Ar (aromatic nucleophilic substitution) mechanism, favored by the electron-withdrawing ester group .

  • Ammonolysis : Treatment with ammonia in methanol yields 2,5-diaminobenzoate derivatives, useful for further functionalization .

Table 1: Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYield (%)Reference
2-Naphthyl 2,5-dibromobenzoateKOH (aq.), 100°C, 12 h2-Naphthyl 2,5-dihydroxybenzoate78
This compoundNH<sub>3</sub>/MeOH, 24 h2-Naphthyl 2,5-diaminobenzoate65

Cross-Coupling Reactions

The bromine substituents enable transition-metal-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the brominated positions. For example, using Pd(dppf)Cl<sub>2</sub> and K<sub>2</sub>CO<sub>3</sub> in THF/H<sub>2</sub>O yields biaryl products .

  • Buchwald-Hartwig Amination : Copper or palladium catalysts facilitate C–N bond formation with amines, producing aminobenzoate derivatives .

Table 2: Cross-Coupling Reactions

SubstrateCatalyst/ReagentProductYield (%)Reference
This compoundPd(dppf)Cl<sub>2</sub>, PhB(OH)<sub>2</sub>2-Naphthyl 2,5-diphenylbenzoate82
This compoundCuI, L-proline, NH<sub>3</sub>2-Naphthyl 2,5-bis(methylamino)benzoate70

Electrophilic Aromatic Substitution

The electron-deficient benzoate ring directs electrophiles to meta positions relative to the ester group:

  • Nitration : Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 3- and 6-positions of the benzoate ring .

  • Halogenation : Elemental sulfur (S<sub>8</sub>) with NBS facilitates bromination at activated positions .

Ester Hydrolysis and Transesterification

The ester bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields 2,5-dibromobenzoic acid and 2-naphthol.

  • Transesterification : Methanol with H<sub>2</sub>SO<sub>4</sub> catalyst produces methyl 2,5-dibromobenzoate .

Table 3: Hydrolysis Conditions

SubstrateReagent/ConditionsProductsYield (%)Reference
This compound6M HCl, reflux, 8 h2,5-Dibromobenzoic acid + 2-naphthol95

Radical Reactions

The C–Br bonds participate in radical-mediated processes:

  • Ultrasound-Assisted Debromination : Using Zn/NH<sub>4</sub>Cl under ultrasound irradiation removes bromine atoms, yielding 2-naphthyl benzoate .

Comparison with Similar Compounds

Physicochemical Properties Comparison

Key properties of 2-naphthyl 2,5-dibromobenzoate and its structural analogs are compared below. Data for methyl-substituted derivatives are experimentally derived, while values for the naphthyl variant are estimated based on structural trends.

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Water Solubility (g/L, 298 K) Vapor Pressure (Pa, 298 K)
Methyl 2,5-dibromobenzoate 307.93 120–122 0.45 0.015
Methyl 2,5-dichlorobenzoate 219.03 95–97 1.2 0.032
This compound* 406.05 ~150–160† <0.1‡ <0.01‡

*Estimated values; †Predicted increase due to naphthyl group stacking; ‡Lower solubility/vapor pressure inferred from enhanced lipophilicity.

Key Findings:

  • Halogen Effects : Brominated analogs exhibit lower water solubility and vapor pressure compared to chlorinated derivatives (e.g., methyl 2,5-dibromobenzoate vs. methyl 2,5-dichlorobenzoate), attributed to bromine’s larger atomic size and polarizability .
  • Ester Group Impact : Replacing the methyl group with a 2-naphthyl group increases molecular weight by ~32% and reduces water solubility and volatility due to the naphthyl moiety’s hydrophobicity and steric bulk.

Thermal Behavior and Phase Transitions

Differential scanning calorimetry (DSC) studies on methyl 2,5-dibromobenzoate reveal a melting point of 120–122°C and crystalline phase stability up to decomposition . For this compound, the naphthyl group likely enhances intermolecular π-π interactions, increasing the predicted melting point (~150–160°C) and thermal stability.

Environmental Fate and Mobility

  • Volatility : The naphthyl ester’s vapor pressure is expected to be negligible (<0.01 Pa), reducing atmospheric mobility compared to methyl analogs (0.015–0.032 Pa) .
  • Solubility : With water solubility <0.1 g/L, this compound is likely to partition into organic-rich environmental matrices (e.g., soils, sediments), whereas methyl analogs show higher aqueous mobility .

Structural Analogs and Functional Group Effects

  • Halogen Variation : Bromine substitution increases molecular weight and decreases solubility relative to chlorine (Table 1).
  • Hydroxyl vs. Halogen : Methyl 2,5-dihydroxybenzoate () would exhibit higher water solubility due to hydrogen bonding, contrasting sharply with halogenated analogs.
  • Fluorinated Derivatives : Methyl 2,4-difluorobenzoate () likely has higher vapor pressure than brominated/chlorinated analogs due to fluorine’s smaller size and weaker intermolecular forces.

Q & A

Basic: What is a reliable synthetic route for preparing 2-Naphthyl 2,5-dibromobenzoate?

Methodological Answer:
The synthesis typically involves esterification of 2,5-dibromobenzoic acid with 2-naphthol.

  • Step 1: Activate the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity.
  • Step 2: React the activated acid with 2-naphthol under inert conditions (N₂/Ar) at room temperature for 12–24 hours.
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity using HPLC (>95% by area) .

Advanced: How can regioselectivity challenges during bromination of the benzoate precursor be addressed?

Methodological Answer:
Regioselective bromination requires strategic directing groups or controlled reaction conditions:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoate ring before bromination. These groups direct bromine to the 2,5-positions, which can later be removed or modified.
  • Temperature Control: Perform bromination at low temperatures (−10°C to 0°C) using Br₂ in acetic acid to minimize over-bromination. Monitor reaction progress via TLC or in situ FTIR.
  • Reference: Similar regioselectivity issues are observed in multi-halogenated benzene derivatives (e.g., 1-Bromo-2,5-dichloro-3-fluorobenzene synthesis), where steric and electronic factors dominate .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm ester linkage (δ ~7.5–8.5 ppm for naphthyl protons; carbonyl at ~165–170 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons.
  • Mass Spectrometry (HRMS): Look for isotopic patterns characteristic of bromine (1:1 ratio for two Br atoms).
  • HPLC: Assess purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Commercial analogs (e.g., Methyl 2,5-dibromobenzoate) report >95% purity via HPLC .

Advanced: How can conflicting NMR data for brominated aromatic compounds be resolved?

Methodological Answer:
Contradictions may arise from solvent effects, dynamic processes, or impurities:

  • Variable Temperature NMR: Perform experiments at −40°C to 80°C to identify dynamic effects (e.g., hindered rotation).
  • COSY/NOESY: Resolve overlapping signals by correlating proton-proton couplings.
  • Cross-Verification: Compare with computational models (DFT calculations for chemical shifts) or alternative techniques like X-ray crystallography.
  • Reference: Research on deuterated analogs (e.g., 1-Bromo-2,5-difluorobenzene-d3) highlights isotopic labeling’s role in spectral clarity .

Advanced: What strategies optimize this compound’s stability during storage?

Methodological Answer:

  • Storage Conditions: Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis or oxidation.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Reference: Similar brominated compounds (e.g., 2-Bromo-6-chlorophenylboronic acid) require refrigeration to maintain integrity .

Advanced: How can this compound be utilized in cross-coupling reactions?

Methodological Answer:
The compound serves as an electrophilic partner in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Reaction Setup: Combine with arylboronic acids (e.g., phenylboronic acid), Pd(PPh₃)₄, and K₂CO₃ in degassed toluene/water (3:1) at 80°C for 12 hours.
  • Work-Up: Extract with DCM, dry over MgSO₄, and purify via flash chromatography.
  • Reference: Brominated phenylboronic acids (e.g., 2-Bromo-6-chlorophenylboronic acid) demonstrate similar reactivity in coupling reactions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of brominated vapors.
  • Waste Disposal: Quench reaction mixtures with NaHCO₃ before disposal in halogenated waste containers.

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